H-D-Tyr-OEt.HCl

Enzymatic resolution Chiral separation α-Chymotrypsin

H-D-Tyr-OEt.HCl, also known as D-Tyrosine ethyl ester hydrochloride, is the D-enantiomer of the amino acid tyrosine, esterified with ethanol and formulated as a hydrochloride salt. With a molecular weight of 245.7 g/mol, a melting point of 166–170 °C, and a specific optical rotation of [α]D20 = -6.8 ± 2° (c=2% in H2O), it serves as a key chiral intermediate in the synthesis of D-amino acid-containing peptides, oxytocin antagonists, and other bioactive molecules.

Molecular Formula C11H16ClNO3
Molecular Weight 245.70 g/mol
CAS No. 23234-43-7
Cat. No. B613185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-D-Tyr-OEt.HCl
CAS23234-43-7
Synonyms23234-43-7; D-Tyrosineethylesterhydrochloride; H-D-Tyr-OEtHCl; (R)-Ethyl2-amino-3-(4-hydroxyphenyl)propanoatehydrochloride; H-D-Tyr-OEt.HCl; EthylD-tyrosinateHCl; H-D-Tyr-OEt.HCl]; SCHEMBL9331146; EthylD-tyrosinatehydrochloride; CTK6F2829; MolPort-005-938-115; EINECS245-506-4; ANW-42213; AM82340; AK-49585; KB-50488; FT-0688463; ST24026449; Z4459; B-8042; J-300284; Q-101739; I14-54218
Molecular FormulaC11H16ClNO3
Molecular Weight245.70 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC=C(C=C1)O)N.Cl
InChIInChI=1S/C11H15NO3.ClH/c1-2-15-11(14)10(12)7-8-3-5-9(13)6-4-8;/h3-6,10,13H,2,7,12H2,1H3;1H/t10-;/m1./s1
InChIKeyBQULAXAVRFIAHN-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

H-D-Tyr-OEt.HCl (CAS 23234-43-7) Procurement Guide: D-Tyrosine Ethyl Ester Hydrochloride for Chiral Synthesis and Peptide Research


H-D-Tyr-OEt.HCl, also known as D-Tyrosine ethyl ester hydrochloride, is the D-enantiomer of the amino acid tyrosine, esterified with ethanol and formulated as a hydrochloride salt. With a molecular weight of 245.7 g/mol, a melting point of 166–170 °C, and a specific optical rotation of [α]D20 = -6.8 ± 2° (c=2% in H2O), it serves as a key chiral intermediate in the synthesis of D-amino acid-containing peptides, oxytocin antagonists, and other bioactive molecules . Unlike its more common L-counterpart (CAS 4089-07-0) or the racemic DL-mixture (CAS 5619-08-9), the D-configuration imparts distinct biochemical and pharmacological properties that are essential for specific research applications .

Why H-D-Tyr-OEt.HCl Cannot Be Replaced by L-Tyrosine Ethyl Ester or DL-Mixtures in Critical Applications


Substituting H-D-Tyr-OEt.HCl with its L-enantiomer (L-Tyrosine ethyl ester hydrochloride, CAS 4089-07-0) or the racemic DL-mixture (CAS 5619-08-9) is not viable in research and industrial processes that demand stereochemical integrity. The D-configuration dictates the compound's behavior in enzymatic reactions, receptor binding, and chiral recognition events. For instance, in α-chymotrypsin-catalyzed resolutions, D-Tyrosine ethyl ester is not hydrolyzed under conditions where the L-isomer is rapidly cleaved, enabling efficient separation of enantiomers [1]. Similarly, in oxytocin antagonist development, the D-Tyr(OEt)2 residue confers a 2.0-fold increase in antiuterotonic potency relative to the O-ethyl-L-tyrosine analogue [2]. Replacing the D-isomer with a racemic mixture would dilute active species, introduce unwanted stereochemical impurities, and fundamentally alter reaction outcomes. These functional differences are rooted in the compound's (2R) stereochemistry and are not surmountable by adjusting reaction conditions alone.

H-D-Tyr-OEt.HCl: Quantitative Differentiation Evidence vs. L-Enantiomer and DL-Mixture


Enzymatic Resolution Stability: D-Tyrosine Ethyl Ester Remains Intact Under α-Chymotrypsin Hydrolysis Conditions

In α-chymotrypsin-catalyzed hydrolysis of DL-tyrosine ethyl ester, the L-enantiomer is selectively hydrolyzed to L-tyrosine, while the D-tyrosine ethyl ester remains unhydrolyzed. This differential susceptibility enables the isolation of the D-isomer with high optical purity. The patent explicitly states that 'D-Tyrosine ethyl ester was not hydrolyzed under the same conditions, either in the presence or absence of enzyme' [1].

Enzymatic resolution Chiral separation α-Chymotrypsin

Oxytocin Antagonist Potency: D-Tyr(OEt)-Containing Peptide Exhibits 2.0-Fold Higher Antiuterotonic Activity

In a comparative study of oxytocin analogues, the peptide 1-deamino-2-D-Tyr(OEt)-4-Thr-8-Orn-oxytocin, which incorporates the D-Tyr(OEt) residue derived from H-D-Tyr-OEt.HCl, was found to be 2.0 times more potent as an antiuterotonic agent than d(OEt)-oxytocin (the corresponding analogue containing the O-ethyl-L-tyrosine residue) in myometrium from non-pregnant women [1]. The D-Tyr(OEt)2 substitution also confers a high degree of selectivity for the oxytocin receptor over the V1 vasopressin receptor in certain species [2].

Oxytocin antagonist Peptide pharmacology Preterm labor

Chiral Purity and Optical Rotation: Distinctive Signature for Quality Control

H-D-Tyr-OEt.HCl exhibits a specific optical rotation of [α]D20 = -6.8 ± 2° (c=2% in H2O) . In contrast, the L-enantiomer (L-Tyrosine ethyl ester hydrochloride, CAS 4089-07-0) displays an optical rotation of [α]D20 = -6.5 ± 1° (c=2% in H2O) . While the absolute values are similar in magnitude (both are negative under these conditions), the D-enantiomer is the (2R)-isomer and the L-enantiomer is the (2S)-isomer. The distinct optical rotation serves as a critical quality control parameter to confirm enantiomeric identity and purity, especially when procuring from different suppliers or after long-term storage.

Chiral analysis Quality control Optical rotation

Storage Stability: Powder Form Stable at -20°C for 3 Years

According to vendor specifications, H-D-Tyr-OEt.HCl powder remains stable when stored at -20°C for up to 3 years, and at 4°C for up to 2 years. When dissolved in solvent, it is stable at -80°C for 6 months and at -20°C for 1 month . This stability profile is comparable to that of the L-enantiomer, which also requires storage at -20°C for long-term preservation .

Stability Storage conditions Shelf-life

Optimal Use Cases for H-D-Tyr-OEt.HCl: Where This D-Tyrosine Ester Delivers Definitive Value


Solid-Phase Peptide Synthesis of Oxytocin and Vasopressin Antagonists

H-D-Tyr-OEt.HCl is the preferred starting material for introducing a D-Tyr(OEt) residue at position 2 of oxytocin and vasopressin analogues. As demonstrated in the literature, peptides such as 1-deamino-2-D-Tyr(OEt)-4-Thr-8-Orn-oxytocin and [Mpa1, D-Tyr(Et)2, Thr4, Orn8]-oxytocin exhibit enhanced potency and selectivity for oxytocin receptors [1][2]. Procurement of the pure D-enantiomer ensures that the resulting peptide displays the desired pharmacological profile, a result unattainable with racemic or L-tyrosine derivatives.

Enzymatic Resolution and Preparation of Enantiomerically Pure D-Tyrosine

In α-chymotrypsin-mediated kinetic resolutions, H-D-Tyr-OEt.HCl can be isolated as the unreacted ester following selective hydrolysis of the L-enantiomer. This method, described in US Patent US3813317A, allows for the efficient production of D-tyrosine and its derivatives from racemic mixtures [1]. Researchers seeking to prepare D-tyrosine or study the stereospecificity of proteases will find H-D-Tyr-OEt.HCl to be an essential substrate.

Chiral Building Block for Asymmetric Synthesis and Drug Discovery

The (2R) stereochemistry of H-D-Tyr-OEt.HCl makes it a valuable chiral building block for the construction of enantiomerically pure pharmaceutical intermediates and natural product analogues. Its use in the synthesis of optically active 4-methoxy-α-methylphenylethylamine, a chiral auxiliary in medicinal chemistry, highlights its utility in asymmetric synthesis [1]. In drug discovery programs requiring D-amino acid incorporation, this compound provides the necessary stereochemical handle.

Neurotransmitter Precursor Studies and D-Amino Acid Metabolism Research

As a D-amino acid derivative, H-D-Tyr-OEt.HCl is employed in investigations of D-amino acid metabolism, transport, and neurochemistry. It serves as a precursor for the synthesis of D-DOPA and other non-proteinogenic amino acids [1]. Studies of tyrosyl-tRNA synthetase stereospecificity and D-aminoacyl-tRNA deacylase activity frequently utilize this compound to probe enzyme selectivity and editing mechanisms [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-D-Tyr-OEt.HCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.